Cas no 111-10-4 (9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester)
111-10-4 structure
Product Name:9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester
Numero CAS:111-10-4
MF:C21H40O3
MW:340.540507316589
CID:176692
PubChem ID:5385377
Update Time:2025-04-19
9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester
- 2-methoxyethyl oleate
- 2-methoxyethyl (Z)-octadec-9-enoate
- METHOXYETHYL OLEATE
- ETHYLENEGLYCOLMONOMETHYLETHEROLEATE
- Oleic acid,2-methoxyethyl ester
- 111-10-4
- Ethanol, 2-methoxy-, oleate
- Ethanol, oleate
- 9-Octadecenoic acid (9Z)-, 2-methoxyethyl ester
- Methyl cellosolveat oleate
- Ethylene glycol monomethyl ether oleate
- Kapsolat
- 4-02-00-01656 (Beilstein Handbook Reference)
- WLN: 9U8VO2O1-C
- DTXSID301019009
- 9-Octadecenoic acid (Z)-, 2-methoxyethyl ester
- TPG76Y6UGP
- NS00041154
- NSC 403908
- SCHEMBL1034385
- UNII-TPG76Y6UGP
- EINECS 203-834-5
- NSC403908
- Oleic acid, 2-methoxyethyl ester
- Methyl cellosolve oleate
- BRN 1713435
- Q27290130
- NSC-403908
-
- Inchi: 1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-
- Chiave InChI: UFARNTYYPHYLGN-KHPPLWFESA-N
- Sorrisi: O(CCOC)C(CCCCCCC/C=C\CCCCCCCC)=O
Proprietà calcolate
- Massa esatta: 340.2979
- Massa monoisotopica: 340.298
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 19
- Complessità: 287
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 7.4
- Superficie polare topologica: 35.5A^2
Proprietà sperimentali
- Densità: 0.9020
- Punto di fusione: -19.9°C
- Punto di ebollizione: 416.32°C (rough estimate)
- Punto di infiammabilità: 152.5°C
- Indice di rifrazione: 1.5192 (estimate)
- PSA: 35.53
- LogP: 6.21350
9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester Informazioni sulla sicurezza
- Termine di sicurezza:2, dry chemical. When heated to decomposition it emits acrid smoke and irritating fumes. See also ESTERS."> Very mildly toxic by ingestion. Combustible when exposed to heat or flame; can react with oxidizing materials. To fight fire, use foam, CO2, dry chemical. When heated to decomposition it emits acrid smoke and irritating fumes. See also ESTERS.
9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester Letteratura correlata
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Shiming Wang,Jie Li Mol. Omics 2020 16 31
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Javier D. Fuhr,Maarten W. van der Meijden,Lucila J. Cristina,Luis M. Rodríguez,Richard M. Kellogg,J. Esteban Gayone,Hugo Ascolani,Magalí Lingenfelder Chem. Commun. 2017 53 130
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David Littlejohn,Howard J. Ellis,Hugh Hughes J. Anal. At. Spectrom. 1986 1 87R
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4. Syntheses and crystal structures of five two-dimensional networks constructed from staircase-like silver(I) thiocyanate chains and bridging polyaminesChun-Xia Ren,Hai-Liang Zhu,Guang Yang,Xiao-Ming Chen J. Chem. Soc. Dalton Trans. 2001 85
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5. An SCF–MO–CNDO study of equilibrium geometries, force constants, and bonding energies: CNDO/BW. Part III. Triatomics and polyatomicsR. J. Boyd,M. A. Whitehead J. Chem. Soc. Dalton Trans. 1972 81
111-10-4 (9-Octadecenoic acid(9Z)-, 2-methoxyethyl ester) Prodotti correlati
- 111-62-6(Ethyl oleate)
- 25496-72-4(Glycerol Monoleate)
- 143485-69-2(13-Docosenoic acid,9-octadecen-1-yl ester)
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- 142-77-8(Butyl Oleate)
- 17673-62-0(9,12-Octadecadienoicacid (9Z,12Z)-, (9Z,12Z)-9,12-octadecadien-1-yl ester)
- 76649-16-6(Ethyl trans-4-decenoate)
- 111-03-5(rac 1-Oleoyl Glycerol)
- 9004-96-0(Poly(ethylene glycol) Monooleate (Technical Grade ~70%))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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